trans-Ethyl 4-methylpiperidine-2-carboxylate
Overview
Description
Trans-Ethyl 4-methylpiperidine-2-carboxylate, also known as TEMPC-Et, is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It has been utilized in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves several steps . One method for preparing 4-methylpiperidine-2-carboxylate hydrochloride, an intermediate of argatroban active precursor (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, involves using 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material. Phosphomolybdic acid is used as a catalyst, and oxidizing is performed to obtain 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide. Methanol or ethanol is taken as a solvent, and 4-methylpiperidine-2-carboxylate hydrochloride is produced through reduction reaction .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H17NO2 . Advanced structural analysis methods, such as single crystal X-ray diffraction (SCXRD), can provide molecular and structural elucidation at atomic level resolution, including absolute stereochemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidation and reduction reactions . The use of phosphomolybdic acid as a catalyst increases the activity of an oxidizing agent of hydrogen peroxide, reducing the usage of the oxidizing agent and increasing the reaction yield .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis Methods :
- Z. Can (2012) optimized the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, improving overall yield significantly, thereby reducing production costs (Can, 2012).
- Xue-Feng Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydropyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Enzymatic Reactions and Chemical Properties :
- S. Kasture et al. (2005) explored the use of Ethyl 1,4-benzodioxan-2-carboxylate in enzymatic reactions for producing drug intermediates, emphasizing its role in the production of doxazosin mesylate (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
- A. Takács et al. (2014) investigated the role of piperidines with ester functionality in palladium-catalyzed aminocarbonylation, highlighting the versatility of compounds like Ethyl 4-methylpiperidine-2-carboxylate in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Structural and Stereoselective Synthesis :
- I. Szatmári et al. (2006) reported on the synthesis of orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate, demonstrating the structural manipulations possible with related compounds (Szatmári, Kiss, & Fülöp, 2006).
Potential in Therapeutic Applications :
- M. Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropane moiety, showing the potential of related compounds like trans-Ethyl 4-methylpiperidine-2-carboxylate in therapeutic applications, particularly as inhibitors for enzymes relevant to diseases such as Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Mechanism of Action
- The primary targets of this compound are nitric oxide synthase (NOS) enzymes. Specifically, it interacts with two isoforms:
Target of Action
Properties
IUPAC Name |
ethyl (2R,4S)-4-methylpiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227364 | |
Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42205-75-4 | |
Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42205-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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